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Compound of Interest

Compound Name: N,2'-Dimethylformanilide

Cat. No.: B158422 Get Quote

For researchers, scientists, and drug development professionals, the unambiguous

confirmation of a molecule's structure is paramount. This guide provides a framework for the

spectroscopic validation of N,2'-Dimethylformanilide by comparing its predicted spectral

characteristics with experimentally obtained data from structurally related isomers and

analogues.

Due to the limited availability of published spectroscopic data for N,2'-Dimethylformanilide,

this guide employs a comparative approach. By analyzing the ¹H NMR, ¹³C NMR, IR, and mass

spectrometry data of similar compounds—N,3'-Dimethylformanilide, N,4'-Dimethylformanilide,

and N-methylformanilide—we can establish a reliable basis for the structural elucidation of the

target molecule.

Predicted Spectroscopic Data for N,2'-
Dimethylformanilide
The following tables summarize the predicted and observed spectroscopic data for N,2'-
Dimethylformanilide and its structural isomers. These predictions are based on established

principles of spectroscopy and analysis of the provided experimental data for related

compounds.

Table 1: ¹H NMR Spectral Data (Predicted for N,2'-Dimethylformanilide vs. Observed for

Isomers)
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Compound

Formyl Proton
(CHO)
Chemical Shift
(δ, ppm)

N-Methyl
Proton (N-CH₃)
Chemical Shift
(δ, ppm)

Aromatic
Proton
Chemical
Shifts (δ, ppm)

Aromatic
Methyl Proton
(Ar-CH₃)
Chemical Shift
(δ, ppm)

N,2'-

Dimethylformanili

de (Predicted)

~8.1-8.3 ~3.3-3.5 ~7.2-7.5 ~2.3-2.5

N,3'-

Dimethylformanili

de

Data not

available

Data not

available

Data not

available

Data not

available

N,4'-

Dimethylformanili

de

Data not

available

Data not

available

Data not

available

Data not

available

N-

Methylformanilid

e

Data not

available

Data not

available

Data not

available
Not Applicable

Table 2: ¹³C NMR Spectral Data (Predicted for N,2'-Dimethylformanilide vs. Observed for

Isomers)
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Compound

Carbonyl
Carbon (C=O)
Chemical Shift
(δ, ppm)

N-Methyl
Carbon (N-
CH₃) Chemical
Shift (δ, ppm)

Aromatic
Carbon
Chemical
Shifts (δ, ppm)

Aromatic
Methyl Carbon
(Ar-CH₃)
Chemical Shift
(δ, ppm)

N,2'-

Dimethylformanili

de (Predicted)

~162-164 ~30-35 ~125-140 ~17-20

N,3'-

Dimethylformanili

de

Data not

available

Data not

available

Data not

available

Data not

available

N,4'-

Dimethylformanili

de

Data not

available

Data not

available

Data not

available

Data not

available

N-

Methylformanilid

e

Data not

available

Data not

available

Data not

available
Not Applicable

Table 3: IR Spectral Data (Predicted for N,2'-Dimethylformanilide vs. Observed for Isomers)
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Compound
C=O Stretch
(cm⁻¹)

C-N Stretch
(cm⁻¹)

Aromatic C-H
Stretch (cm⁻¹)

Aliphatic C-H
Stretch (cm⁻¹)

N,2'-

Dimethylformanili

de (Predicted)

~1670-1690 ~1350-1400 ~3000-3100 ~2850-2960

N,3'-

Dimethylformanili

de

Data not

available

Data not

available

Data not

available

Data not

available

N,4'-

Dimethylformanili

de

Data not

available

Data not

available

Data not

available

Data not

available

N-

Methylformanilid

e

Data not

available

Data not

available

Data not

available

Data not

available

Table 4: Mass Spectrometry Data (Predicted for N,2'-Dimethylformanilide vs. Observed for

Isomers)

Compound Molecular Ion (M⁺) m/z Key Fragment Ions m/z

N,2'-Dimethylformanilide

(Predicted)
149 120, 91, 77

N,3'-Dimethylformanilide Data not available Data not available

N,4'-Dimethylformanilide Data not available Data not available

N-Methylformanilide Data not available Data not available

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented. Specific instrument parameters may vary.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b158422?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically

recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in an appropriate

deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) added as an internal

standard (δ = 0.00 ppm). For ¹H NMR, chemical shifts are reported in parts per million (ppm)

downfield from TMS. For ¹³C NMR, the solvent peak is used as a reference.

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform

Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets, while liquid

samples can be analyzed as neat films between NaCl or KBr plates. The data is typically

collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are generally acquired using a mass spectrometer with

an electron ionization (EI) source. The sample is introduced into the ion source, where it is

ionized by a beam of electrons. The resulting ions are then separated based on their mass-to-

charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Validation
The validation of the N,2'-Dimethylformanilide structure is a logical process that involves

several key steps, from initial sample analysis to final structure confirmation through

comparative data analysis.
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Workflow for Spectroscopic Validation of N,2'-Dimethylformanilide
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Caption: Logical workflow for the spectroscopic validation of N,2'-Dimethylformanilide.
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To cite this document: BenchChem. [Spectroscopic Validation of N,2'-Dimethylformanilide: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b158422#spectroscopic-validation-of-n-2-
dimethylformanilide-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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